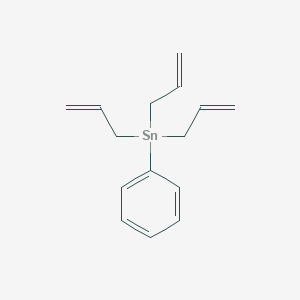

Stannane, triallylphenyl-

Beschreibung

BenchChem offers high-quality Stannane, triallylphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, triallylphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

19713-80-5 |

|---|---|

Molekularformel |

C15H20Sn |

Molekulargewicht |

319 g/mol |

IUPAC-Name |

phenyl-tris(prop-2-enyl)stannane |

InChI |

InChI=1S/C6H5.3C3H5.Sn/c1-2-4-6-5-3-1;3*1-3-2;/h1-5H;3*3H,1-2H2; |

InChI-Schlüssel |

CJJCPSNMOZKKNF-UHFFFAOYSA-N |

SMILES |

C=CC[Sn](CC=C)(CC=C)C1=CC=CC=C1 |

Kanonische SMILES |

C=CC[Sn](CC=C)(CC=C)C1=CC=CC=C1 |

Synonyme |

Triallylphenylstannane |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Understanding the Chemical Nature of Triallylphenylstannane

An In-depth Technical Guide to the Stability and Storage of Triallylphenylstannane

For researchers, scientists, and professionals in drug development, the integrity of reagents is paramount to the success and reproducibility of experimental work. Triallylphenylstannane, a key organotin reagent in organic synthesis, particularly in cross-coupling reactions, is no exception. Its utility is directly linked to its stability, which can be compromised by improper handling and storage. This guide provides a comprehensive overview of the factors influencing the stability of triallylphenylstannane and outlines best practices for its storage and handling to ensure its efficacy and longevity.

Triallylphenylstannane [(C₃H₅)₃Sn(C₆H₅)] is an organometallic compound characterized by the presence of three allyl groups and one phenyl group attached to a central tin atom. The reactivity of this compound is largely dictated by the nature of the tin-carbon bonds. While organostannanes are valued for their relative stability to air and moisture compared to other organometallics like organolithium or Grignard reagents, they are by no means inert.[1] The allyl groups, in particular, are key to its utility in reactions but also represent a point of potential degradation.

Key Physicochemical Properties:

| Property | Value |

| Chemical Formula | C₁₅H₂₀Sn |

| Appearance | Colorless to slightly pale yellow liquid.[2] |

| Boiling Point | 275°C[2] |

| Relative Density | 0.92[2] |

Core Stability Profile and Decomposition Pathways

The stability of triallylphenylstannane is influenced by several environmental factors. Understanding these sensitivities is crucial for preventing degradation and preserving the reagent's chemical integrity.

Sensitivity to Atmosphere (Air and Moisture)

Like many organotin compounds, triallylphenylstannane exhibits sensitivity to both oxygen and moisture.[3]

-

Hydrolysis: The tin-carbon bond can be cleaved by water. This process, while often slow, leads to the formation of tin hydroxides or oxides and the release of propene and benzene. This not only depletes the active reagent but can also introduce byproducts that may interfere with subsequent reactions.

-

Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of the compound. Organotin compounds can undergo slow oxidation, which can affect their reactivity.

Thermal and Photochemical Sensitivity

-

Thermal Decomposition: While triallylphenylstannane has a high boiling point, prolonged exposure to elevated temperatures can promote decomposition. It is advisable to store the compound at reduced temperatures to minimize the rate of any potential degradation pathways. Studies on other organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), have shown significant losses when stored at room temperature (25°C) over extended periods, whereas storage at -20°C greatly enhances stability.[4][5]

-

Photochemical Decomposition: Light, particularly UV radiation, can provide the energy to initiate radical decomposition pathways. The allyl groups are susceptible to radical reactions.[6] Therefore, storing the compound in the dark or in amber-colored vials is a critical precaution.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a stringent protocol for the storage and handling of triallylphenylstannane is essential. The primary goal is to protect the compound from air, moisture, light, and heat.

Long-Term Storage Conditions

For long-term storage, the following conditions are recommended to maximize the shelf-life of triallylphenylstannane:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | Reduces the rate of thermal decomposition and other degradation reactions.[4][5] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation by excluding moisture and air.[3] |

| Container | Amber glass bottle with a septum-sealed cap (e.g., Sure/Seal™ bottle) | Protects from light and allows for transfer under an inert atmosphere.[3] |

| Location | A well-ventilated, designated area for organotin compounds. | Ensures safety and containment in case of a spill. |

Experimental Protocol: Safe Handling and Aliquoting

All manipulations involving triallylphenylstannane should be carried out in a well-ventilated fume hood. The following step-by-step protocol ensures the safe transfer of the reagent while maintaining its integrity.

Materials:

-

Sure/Seal™ bottle of triallylphenylstannane

-

Dry, argon-flushed glassware for the reaction

-

Clean, dry, gas-tight syringe and needle

-

Schlenk line or manifold with a supply of dry, inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: Ensure all glassware is flame-dried or oven-dried and has been cooled under an inert atmosphere before use.[3]

-

Inert Atmosphere: Place the Sure/Seal™ bottle of triallylphenylstannane and the reaction vessel under a positive pressure of inert gas.

-

Syringe Preparation: Purge the gas-tight syringe with the inert gas several times to remove any residual air and moisture.

-

Reagent Transfer: Pierce the septum of the Sure/Seal™ bottle with the needle of the purged syringe. It is good practice to also insert a needle connected to the inert gas line to maintain positive pressure within the bottle as the liquid is withdrawn.

-

Withdrawal: Slowly draw the desired volume of triallylphenylstannane into the syringe.

-

Injection: Transfer the reagent to the reaction vessel by piercing the septum on the reaction flask.

-

Cleaning: Immediately after use, the syringe and needle should be quenched by drawing up a suitable solvent (e.g., hexanes or toluene) and expelling it into a designated waste container. This should be repeated several times.[3]

-

Resealing: After use, the puncture in the septum of the Sure/Seal™ bottle should be covered with tape or a small amount of grease, and the cap should be securely replaced. Wrapping the cap and neck of the bottle with Parafilm® provides an additional barrier against atmospheric contamination.[3]

Workflow for Handling Triallylphenylstannane

The following diagram illustrates the decision-making process and workflow for the safe handling of triallylphenylstannane.

Caption: Workflow for the safe handling and transfer of triallylphenylstannane.

Safety and Toxicity Considerations

Organotin compounds are known for their toxicity, which varies depending on the organic substituents. Triallylphenylstannane should be handled with care, and appropriate personal protective equipment (PPE) is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemically resistant gloves (e.g., neoprene), chemical safety goggles, and a lab coat. Work should exclusively be performed in a chemical fume hood.[4]

-

Exposure: Organotin compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7] They can cause skin and eye irritation.[2] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[8]

By adhering to the principles and protocols outlined in this guide, researchers can ensure the stability and reactivity of triallylphenylstannane, leading to more reliable and reproducible scientific outcomes while maintaining a safe laboratory environment.

References

-

An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem.

-

Standard Operating Procedures - Del Valle Lab. 3

-

Stability and storage problems in organotin speciation in environmental samples. 4

-

ORGANOTIN COMPOUNDS - CDC Stacks. 8

-

Stability and storage problems in organotin speciation in environmental samples - PubMed.

-

SAFETY DATA SHEET - TCI EUROPE N.V. (for Triallyl(phenyl)silane, a related compound). 2

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Stille reaction - Wikipedia.

-

Safety Data Sheet - Chevron.

-

Safety data sheet - CPAChem (for Tributylphenylstannane).

-

Allyltributylstannane - ResearchGate.

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. delvallelab.weebly.com [delvallelab.weebly.com]

- 4. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]

- 5. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

Methodological & Application

Application Notes and Protocols: Stereoselective Reactions Involving Triallylphenylstannane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Power of Stereocontrol in Synthesis

In the intricate world of chemical synthesis, particularly in the realm of pharmaceutical development and natural product chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers of a compound can exhibit vastly different biological activities, with one enantiomer potentially being a potent therapeutic agent while the other is inactive or even harmful. Consequently, the development of synthetic methodologies that afford high levels of stereocontrol is a cornerstone of modern organic chemistry. Among the arsenal of reactions available to the synthetic chemist, the stereoselective allylation of carbonyl compounds stands out as a powerful tool for the construction of chiral homoallylic alcohols – key structural motifs found in a myriad of biologically active molecules.

Triallylphenylstannane emerges as a versatile and effective reagent in this context. As an organostannane, it offers a unique balance of reactivity and stability, allowing for controlled carbon-carbon bond formation under a variety of conditions. This guide provides an in-depth exploration of stereoselective reactions involving triallylphenylstannane, offering both the theoretical underpinnings and practical, field-proven protocols for its application.

Understanding the Reagent: Synthesis and Purification of Triallylphenylstannane

A reliable source of high-purity triallylphenylstannane is the essential starting point for any successful synthetic campaign. While commercially available, in-house preparation is often a cost-effective alternative. The synthesis typically involves the reaction of a phenyltin trihalide with an allylating agent.

Protocol 1: Synthesis of Triallylphenylstannane

This protocol is adapted from established procedures for the synthesis of similar organotin compounds.

Materials:

-

Phenyltin trichloride (PhSnCl₃)

-

Allylmagnesium bromide (CH₂=CHCH₂MgBr) solution in diethyl ether (Et₂O)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon) setup

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reactant Charging: Charge the flask with phenyltin trichloride and dissolve it in anhydrous diethyl ether.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add the allylmagnesium bromide solution from the dropping funnel to the stirred solution of phenyltin trichloride. An exothermic reaction will occur. Control the addition rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete reaction.

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

Purification of Triallylphenylstannane

The crude product is typically purified by vacuum distillation or column chromatography on silica gel.

-

Vacuum Distillation: This is the preferred method for larger scales. The product is distilled under high vacuum to yield a colorless oil.

-

Column Chromatography: For smaller scales or to remove closely related impurities, flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate) is effective.

Safety Note: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

The Mechanism of Stereoselective Allylation

The stereochemical outcome of the reaction between triallylphenylstannane and a carbonyl compound is intricately linked to the reaction mechanism. In the absence of a catalyst, the reaction is slow. However, the addition of a Lewis acid dramatically accelerates the reaction and, more importantly, provides a handle for controlling the stereoselectivity.

The generally accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the allyl group from the triallylphenylstannane. The stereochemistry of the newly formed stereocenters is determined by the geometry of the transition state.

Diastereoselective Allylation of Chiral Aldehydes

When a chiral aldehyde is used as the substrate, the inherent facial bias of the aldehyde, in conjunction with the reaction conditions, dictates the diastereoselectivity of the allylation. Two principal models are often invoked to predict the stereochemical outcome: the Felkin-Anh model and the chelation-control model.

-

Felkin-Anh Model: In the absence of a chelating group on the α-carbon of the aldehyde, the reaction generally proceeds via a Felkin-Anh transition state, where the largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile.

-

Chelation Control: If the α-substituent is a Lewis basic group (e.g., an alkoxy or amino group), a chelating Lewis acid can form a rigid five- or six-membered ring with the carbonyl oxygen and the heteroatom. This locks the conformation of the aldehyde and directs the nucleophilic attack from the less hindered face.

Caption: Lewis acid activation and the chair-like transition state in carbonyl allylation.

Enantioselective Allylation of Prochiral Carbonyls

The true power of this methodology is realized in the enantioselective allylation of prochiral aldehydes and ketones. This is achieved by employing a chiral, non-racemic Lewis acid catalyst. The chiral catalyst creates a chiral environment around the carbonyl substrate, leading to a diastereomeric transition state for the attack of the allyl nucleophile on the two enantiotopic faces of the carbonyl. The difference in the activation energies of these two transition states results in the preferential formation of one enantiomer of the homoallylic alcohol.

A variety of chiral Lewis acids have been successfully employed in these reactions, often derived from chiral ligands such as BINOL, TADDOL, and BOX derivatives complexed to a metal center like titanium, indium, or scandium.

Protocol 2: Enantioselective Allylation of an Aldehyde

This protocol is a representative example and can be adapted for various aldehydes and chiral catalyst systems.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Triallylphenylstannane

-

Chiral Lewis Acid Catalyst (e.g., a pre-formed complex of a chiral ligand and a metal triflate, used at 5-20 mol%)

-

Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

-

Standard workup reagents

Procedure:

-

Catalyst Preparation (if necessary): In a flame-dried flask under an inert atmosphere, prepare the chiral Lewis acid catalyst according to literature procedures. This may involve stirring the chiral ligand with the metal salt in the appropriate solvent.

-

Reaction Setup: To the flask containing the chiral catalyst, add the anhydrous solvent and cool the mixture to the desired temperature (typically between -78 °C and room temperature).

-

Substrate Addition: Add the aldehyde to the catalyst solution.

-

Reagent Addition: Slowly add the triallylphenylstannane to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Catalyst Performance in Enantioselective Allylation

The choice of catalyst and reaction conditions can have a profound impact on the yield and enantioselectivity of the reaction. Below is a representative table summarizing the performance of different catalyst systems in the allylation of benzaldehyde with an allylstannane. While this data may be from studies using allyltributylstannane, similar trends are expected for triallylphenylstannane.

| Catalyst System (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (R)-BINOL-Ti(Oi-Pr)₄ (20) | CH₂Cl₂ | -20 | 85 | 92 |

| In(OTf)₃-PYBOX (10) | CH₂Cl₂ | -78 | 90 | 88 |

| Sc(OTf)₃-BOX (15) | Toluene | 0 | 82 | 95 |

Application in Complex Molecule Synthesis: The Bryostatins

The stereoselective construction of complex natural products provides the ultimate test for any synthetic methodology. Allylstannane additions have been instrumental in the total synthesis of numerous complex molecules, including the bryostatins.[1][2] Bryostatins are a family of macrolactones with potent anticancer and other biological activities. Their intricate structures, featuring numerous stereocenters, demand highly stereocontrolled bond-forming reactions.

In several synthetic approaches to bryostatin and its analogs, a key step involves the stereoselective allylation of a complex aldehyde fragment to install a crucial stereocenter and a handle for further functionalization.[2] While many reported syntheses utilize allyltributylstannane, the principles are directly applicable to triallylphenylstannane, which may offer different reactivity or selectivity profiles.

Caption: Role of stereoselective allylation in the synthesis of bryostatin analogs.

Conclusion: A Versatile Tool for Stereocontrolled Synthesis

Triallylphenylstannane, in conjunction with Lewis acid catalysis, provides a powerful and versatile platform for the stereoselective synthesis of homoallylic alcohols. The ability to control both diastereoselectivity and enantioselectivity makes this reagent an invaluable tool for the construction of complex, stereochemically rich molecules. The protocols and principles outlined in this guide serve as a foundation for researchers to explore and exploit the full potential of triallylphenylstannane in their synthetic endeavors, from fundamental methodology development to the synthesis of next-generation therapeutics.

References

-

Wender, P. A., et al. (2017). Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV. Science, 358(6361), aao2908. [Link][1]

-

Wender, P. A., et al. (2008). Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity. Proceedings of the National Academy of Sciences, 105(20), 7153-7158. [Link][2]

-

Seyferth, D., & Weiner, M. A. (1961). The Preparation of Allyltriphenyltin and Some of its Reactions. Journal of the American Chemical Society, 83(16), 3583-3586. [Link]

-

Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Organotin Purification & Troubleshooting

Topic: Purification of Products from Triallylphenylstannane Reactions

Ticket Status: Open | Priority: High | Agent: Senior Application Scientist

Executive Summary: The "Sticky" Tin Problem

User Context: You have utilized Triallylphenylstannane (PhSn(allyl)₃) for an allylation reaction (e.g., Keck allylation, radical allylation). The Issue: While the allyl transfer was likely successful, you are now left with a crude mixture containing the desired product and persistent phenyltin byproducts (e.g., diphenyltin species, PhSn(allyl)₂X). The Challenge: Unlike standard organic byproducts, organotins are:

-

Lipophilic: They co-elute with non-polar products.

-

Lewis Acidic: They interact with silanol groups on silica gel, causing severe "streaking" or "tailing" that contaminates fractions.

-

Toxic: Phenyltins possess distinct immunotoxicity and neurotoxicity profiles.

-

UV Active: Unlike tributyltin (Bu₃Sn), phenyl groups absorb UV, potentially masking your product during HPLC/LC-MS analysis.

Diagnostic Workflow (Decision Tree)

Before choosing a protocol, determine your contamination level and product stability.

Figure 1: Decision matrix for selecting the appropriate organotin removal protocol based on reaction scale and product sensitivity.

Troubleshooting Guide (Q&A Format)

Ticket #101: "I ran a column, but the tin byproduct smeared across all my fractions."

Diagnosis: This is caused by the interaction between the Lewis acidic tin atom and the acidic silanol (Si-OH) groups on the silica gel. The tin "drags" through the column. Solution: You must deactivate the silica or modify the tin species.[1]

-

Protocol: Add 1-2% Triethylamine (Et₃N) to your eluent system.

-

Mechanism: The amine preferentially binds to the surface silanols, effectively "capping" them. This prevents the tin from sticking, allowing it to elute as a sharp band (usually at the solvent front or very non-polar region).

-

Warning: Ensure your product is stable to basic conditions.

Ticket #102: "I have a large scale reaction (10g). Chromatography is too expensive."

Diagnosis: Flash chromatography is inefficient for bulk removal of stoichiometric tin. Solution: Use the Aqueous KF Precipitation (The "Harrowven" Method) .

-

Logic: Phenyltin fluorides (

) are polymeric and highly insoluble in organic solvents. -

Protocol:

-

Dissolve crude mixture in Ether or Ethyl Acetate.[2]

-

Add an equal volume of saturated aqueous Potassium Fluoride (KF) .

-

Stir vigorously for 2-4 hours. Note: Phenyltins may require longer than Butyltins due to steric bulk.

-

A white, fluffy precipitate will form (the tin fluoride polymer).

-

Filter through a pad of Celite.[1][2][3] The filtrate will be largely tin-free.

-

Ticket #103: "The KF precipitate is too fine; it's clogging my filter."

Diagnosis: Rapid precipitation can form colloidal particles that block pores. Solution: Fused KF-Silica Capture.

-

Protocol: Instead of aqueous KF, mix the crude product with "KF-Silica" (30% w/w KF coated on Silica Gel) and stir in solvent. Evaporate the solvent to adsorb the mixture onto the silica, then load this powder directly onto a fresh silica column (Solid Load). The tin remains chemically bound to the KF-Silica plug at the top of the column.

Ticket #104: "My product has the same Rf as the phenyltin byproduct."

Diagnosis: Co-elution due to similar lipophilicity. Solution: Chemical Modification (Iodinolysis).

-

Protocol: Treat the crude reaction with

(titrate until a faint violet color persists). This cleaves the Sn-Allyl or Sn-Phenyl bonds, converting non-polar tetraorganotins into polar organotin iodides ( -

Result: The tin iodide is significantly more polar than your product and will separate easily on silica, or can be converted to the insoluble fluoride via KF wash.

Detailed Standard Operating Procedures (SOPs)

SOP-A: Preparation of 10% KF-Silica Stationary Phase

Best for: One-step purification and tin removal.

-

Dissolve: Dissolve 10g of Potassium Fluoride (KF) in ~20mL of water.

-

Mix: Add 90g of Silica Gel (40-63 µm) to the solution.

-

Evaporate: Mix thoroughly to a slurry, then remove water under reduced pressure (Rotavap) at 60°C.

-

Dry: Dry the resulting white powder under high vacuum (0.1 mmHg) for 4 hours.

-

Usage: Use this "KF-Silica" as the stationary phase for your column. The tin residues will bind irreversibly to the fluoride-doped silica.

SOP-B: The "Pottorf" Workup (Solid Phase Extraction)

Best for: High-throughput or parallel synthesis.

-

Reagent: Prepare a mixture of KF (1 part) and Celite 545 (4 parts) . Grind to a fine powder.

-

Execution: Add 2g of this mixture for every 1mmol of tin reagent used.

-

Process: Add 1mL of water to activate the fluoride. Stir for 4 hours.

-

Filtration: Filter through a fritted funnel. Rinse the cake with DCM.

-

Validation: The filtrate usually contains <50 ppm tin.

Mechanistic Insight & Data

Why Phenyltin is Different:

Unlike Tributyltin (TBT), Triphenyltin (TPT) and its derivatives have planar aromatic rings. This allows for

Comparative Efficiency Table:

| Method | Tin Removal Efficiency | Yield of Product | Time Required | Suitability |

| Standard Silica | Poor (Streaking) | 60-80% | 2 Hours | Not Recommended |

| 10% KF-Silica | Excellent (>98%) | >90% | 3 Hours | Acid-Sensitive Compounds |

| Aqueous KF Wash | Good (90-95%) | >95% | 4+ Hours | Large Scale (>5g) |

| Iodinolysis + KF | High (>99%) | Variable* | 5 Hours | Only if product resists |

References

-

Renaud, P., & Lacôte, E. (1998).[3] A simple and efficient method for the removal of tin residues from reaction mixtures.[1][3][4] Tetrahedron Letters, 39(15), 2123-2126.

-

Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the removal of organotin residues.[1][2][3][4] Chemical Communications, (17), 1968-1969.

-

Crich, D., & Sun, S. (1998). Fluorous Chemistry for the Removal of Tin Residues.[4][5] Journal of Organic Chemistry, 61, 7200. (Context on alternative fluorous tags).

- Edelmann, M. J. (2010). Practical Guide to Organotin Chemistry. In Organotin Chemistry in Synthesis. (General reference for toxicity and handling).

Disclaimer: Organotin compounds are toxic. All procedures described above should be performed in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Sources

Technical Support Center: Managing Tin Byproducts in Stille Reactions

Welcome to the technical support center for managing tin byproducts in Stille coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we provide in-depth, field-proven insights into the effective removal of organotin residues, ensuring the purity and safety of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of tin byproducts from my Stille reaction a critical step?

A1: Organotin compounds, such as the tributyltin and trimethyltin reagents frequently employed in Stille couplings, are known to be highly toxic.[1][2][3] For applications in medicinal chemistry and materials science, reducing these toxic residues to parts-per-million (ppm) levels is often a stringent regulatory and safety requirement.[1] These compounds can exhibit various toxic effects, including neurotoxicity and impacts on the liver and reproductive system.[4][5][6]

Q2: What are the typical tin byproducts I should anticipate in my reaction mixture?

A2: The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted organostannane starting materials.[1] You may also encounter hexaalkyldistannanes (e.g., Bu₃SnSnBu₃), which can form from homocoupling side reactions.[1]

Q3: Is standard silica gel chromatography sufficient for removing these tin byproducts?

A3: While standard silica gel chromatography can decrease the concentration of tin residues, it is often inadequate for achieving the very low ppm levels required for many applications.[1] The relatively non-polar nature of many organotin byproducts can lead to their co-elution with the desired product.[1]

Q4: Are there alternative cross-coupling reactions that circumvent the issue of tin byproducts?

A4: Yes, several other cross-coupling reactions are available. The Suzuki coupling, which utilizes boronic acids, is a popular alternative due to the generally lower toxicity of its boron-containing byproducts.[1] However, the Stille reaction offers distinct advantages, including the stability and broad functional group tolerance of the organostannane reagents.[1][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your Stille reaction products.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Persistent tin contamination after an aqueous potassium fluoride (KF) wash. | - Insufficient mixing or reaction time with the KF solution. - Formation of a fine precipitate that is difficult to separate.[1] - The product may be coordinating with the tin species. | - Ensure vigorous stirring of the biphasic mixture for at least one hour to promote the formation of the insoluble organotin fluoride precipitate.[1] - If a fine precipitate forms, filter the entire mixture through a pad of Celite®.[8] - Consider an alternative removal method, such as chromatography on silica gel impregnated with potassium carbonate (K₂CO₃).[1][8] |

| Low recovery of the desired product after purification. | - The product may be precipitating along with the tin fluoride during the KF wash. - The product may be degrading on acidic silica gel during chromatography. | - Try reducing the concentration of the KF solution or perform the wash at a slightly elevated temperature to enhance the solubility of your product.[1] - Use a neutral or basic alumina column for chromatography, or deactivate the silica gel by using an eluent containing a small percentage (2-5%) of triethylamine.[1][9][10][11] |

| Co-elution of tin byproducts with the product during flash chromatography. | - The product and the tin byproducts have similar polarities. | - Modify the stationary phase by using an eluent containing 2-5% triethylamine to retard the tin species.[1][9][10] - Alternatively, employ a stationary phase composed of silica gel mixed with K₂CO₃.[1][8] |

| Formation of an emulsion during the aqueous KF wash. | - High concentration of reactants or byproducts. | - Dilute the reaction mixture further with an appropriate organic solvent before the wash. - Allow the mixture to stand for an extended period, or add brine to help break the emulsion. Filtering the entire mixture through Celite® can also be effective.[8] |

Selecting the Right Purification Strategy

The choice of purification method depends on the properties of your product and the nature of the tin byproducts. The following decision tree can guide you in selecting an appropriate strategy.

Caption: Decision tree for selecting a tin byproduct removal method.

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is one of the most widely used and straightforward methods for the removal of tributyltin byproducts.[1] The principle behind this method is the high affinity of fluoride ions for tin, which leads to the formation of insoluble and easily filterable organotin fluorides (R₃SnF).[12][13]

Step-by-Step Methodology:

-

Reaction Quench: Once the Stille reaction is complete, allow the reaction mixture to cool to room temperature.

-

Dilution: Dilute the mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.[1]

-

Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer two to three times with a 1M aqueous solution of KF.[9] For each wash, shake the funnel vigorously for at least one minute. A solid precipitate of Bu₃SnF may form at the organic/aqueous interface.[8][9]

-

Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite®.[1][8][9]

-

Final Washes: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: Chromatography with Potassium Carbonate (K₂CO₃) Impregnated Silica Gel

This method is highly effective for removing a broad spectrum of organotin impurities to very low levels, often below 15 ppm.[8]

Step-by-Step Methodology:

-

Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[8] This mixture can be stored for several months without a significant loss of activity.[1]

-

Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the stationary phase.

-

Sample Loading: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[8] Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent). Carefully load the sample onto the top of the column.

-

Elution: Elute the column with an appropriate solvent system, as determined by thin-layer chromatography (TLC) analysis.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.

Summary of Common Tin Removal Methods

| Method | Principle | Advantages | Disadvantages | Typical Efficiency |

| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[12] | Simple, inexpensive, and effective for many substrates.[1] | Can form emulsions; may not be effective for all tin species.[1] | Can be highly effective, but depends on the substrate.[1] |

| Chromatography on Silica Gel with Triethylamine (Et₃N) | The basic Et₃N deactivates acidic sites on the silica and helps in the retention of tin species. | A simple modification to standard chromatography.[9][10] | May not be sufficient for achieving very low ppm levels of tin. | Good for bulk removal, but may require further purification. |

| Chromatography on K₂CO₃-Impregnated Silica Gel | The basic K₂CO₃ strongly adsorbs the tin byproducts. | Highly effective, can reduce tin to <15 ppm.[8] | Requires preparation of the stationary phase. | Excellent for achieving high purity. |

| Recrystallization | Exploits differences in solubility between the product and tin byproducts. | Can be very effective for solid products.[8][14] | Product loss can occur; requires a suitable solvent system. | Highly dependent on the specific compounds. |

| Treatment with Iodine (I₂) | Converts unreacted tin hydrides and distannanes to tin halides, which are more easily removed by a subsequent KF wash.[1][8] | Effective for removing specific tin byproducts. | Introduces additional reagents that need to be removed. | Can significantly improve the efficiency of the KF wash. |

Safety First: Handling Organotin Compounds

Organotin reagents and byproducts are toxic and should be handled with appropriate safety precautions.[15][16]

-

Engineering Controls: Always work in a well-ventilated fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]

-

Waste Disposal: Dispose of all tin-contaminated waste, including solvents, glassware, and consumables, according to your institution's hazardous waste disposal guidelines.[16]

-

Glassware Decontamination: Glassware that has come into contact with organotin compounds can be decontaminated by soaking overnight in a bleach solution, which oxidizes the organotins to less harmful tin oxides.[18]

By understanding the nature of tin byproducts and employing the appropriate removal strategies, you can ensure the successful purification of your Stille coupling products, meeting the stringent purity requirements for your research and development endeavors.

References

-

Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Tin and Tin Compounds. NCBI. Retrieved from [Link]

-

Klimmer, O. R. (1969). Toxicity and health effects of selected organotin compounds: a review. PMC. Retrieved from [Link]

-

Pessoa, C. A. G., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology. Retrieved from [Link]

-

Klimmer, O. R. (1969). Toxicity and Health Effects of Selected Organotin Compounds: A Review. ResearchGate. Retrieved from [Link]

-

Gallagher, W. P., & Maleczka, R. E., Jr. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Michigan State University Chemistry. Retrieved from [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

-

Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis. Retrieved from [Link]

-

Del Valle Lab. (n.d.). Standard Operating Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

-

Bao, Z., & Yu, L. (2006). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]

-

NRO Chemistry. (2020, July 18). Stille Coupling [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds? Retrieved from [Link]

-

University of Rochester. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

-

Scribd. (n.d.). Overview of the Stille Reaction. Retrieved from [Link]

-

Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Organotin 1 as a HCl scavenger. Retrieved from [Link]

-

MDPI. (2023, January 19). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Solvent extraction of tin in nitric acids: evaluation of multiple extractants. Retrieved from [Link]

-

SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

-

CORE. (n.d.). THE STILLE REACTION, 38 YEARS LATER. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Stille Reaction. Retrieved from [Link]

-

LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 3. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Workup [chem.rochester.edu]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. youtube.com [youtube.com]

- 12. chemistry.msu.edu [chemistry.msu.edu]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. delvallelab.weebly.com [delvallelab.weebly.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 18. reddit.com [reddit.com]

troubleshooting low conversion in triallylphenylstannane reactions

Technical Support Center: Triallylphenylstannane Reactions

A Senior Application Scientist's Guide to Troubleshooting Low Conversion in Stille Cross-Coupling Reactions

Welcome to the technical support center for triallylphenylstannane applications. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize triallylphenylstannane in Stille cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design and troubleshooting efforts. Low conversion is a frustrating but solvable issue, often stemming from a handful of critical variables. This guide is structured to help you diagnose and resolve these problems efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding underperforming triallylphenylstannane reactions.

Q1: My Stille reaction with triallylphenylstannane has completely failed or is giving very low yields. Where should I start troubleshooting?

A: A low-yielding Stille reaction is typically rooted in one of three areas: (1) compromised reagents, (2) a suboptimal or inactive catalytic system, or (3) inappropriate reaction conditions.

Begin by verifying the quality of your triallylphenylstannane and organic electrophile (halide or triflate). Organostannanes, while generally stable to air and moisture, can degrade over time, especially if improperly stored.[1][2] Next, scrutinize your palladium source and ligands. Palladium(0) is the active catalyst, and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[3][4] Finally, confirm that your solvent is anhydrous and thoroughly degassed, as oxygen can lead to catalyst deactivation and undesirable side reactions like homocoupling.[1][5]

Q2: I see several spots on my TLC plate besides my desired product. What are the most common side reactions?

A: The most prevalent side reaction is the homocoupling of the triallylphenylstannane to form 1,5-hexadiene, or the homocoupling of your organic electrophile.[1] This is often caused by the presence of oxygen, which can interfere with the catalytic cycle. Another common side product arises from the dehalogenation of your aryl or vinyl halide starting material. This issue is frequently observed in solvents like dioxane or DMF and can sometimes be mitigated by switching to a non-polar solvent like toluene.[6]

Q3: How can I quickly assess if my triallylphenylstannane reagent is the problem?

A: The simplest method is to run a ¹H NMR spectrum on an aliquot of your stannane. Look for the characteristic signals of the allyl groups. The presence of significant new peaks, particularly those corresponding to hydrolysis or oxidation byproducts, indicates degradation. A more definitive test is to run a control reaction with a highly reactive and reliable coupling partner, such as iodobenzene, using a proven catalyst system like Pd(PPh₃)₄ with a Cu(I) co-catalyst.[7][8] If this "best-case scenario" reaction fails, your stannane is highly suspect.

Q4: There are so many palladium catalysts and ligands. Which combination is best for coupling with triallylphenylstannane?

A: There is no single "best" combination, as the optimal choice depends on the specific electrophile. However, a robust starting point for many systems is a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ paired with a phosphine ligand. While triphenylphosphine (PPh₃) is classic, more electron-rich and bulky ligands like tri(tert-butyl)phosphine or biaryl phosphines often accelerate the reaction.[2][7] For challenging couplings, ligands with low donicity, such as triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (TFP), can dramatically increase the rate of the transmetalation step.[9][10]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific experimental failures.

Problem Area 1: Reagent Integrity and Stability

The quality of your starting materials is paramount. Even the most optimized catalytic system cannot compensate for degraded reagents.

-

Issue: Degradation of Triallylphenylstannane.

-

Causality: Organostannanes can undergo hydrolysis if exposed to moisture, especially under acidic or basic conditions.[11] While generally stable, triallylphenylstannane is not immune to degradation upon prolonged storage or exposure to contaminants. Thermal stability can also be a concern at elevated reaction temperatures.[12][13]

-

Troubleshooting Steps:

-

Verify Purity: Use ¹H and ¹¹⁹Sn NMR to check for impurities.

-

Purification: If impure, consider purification by distillation or column chromatography on silica gel (often deactivated with triethylamine).

-

Proper Storage: Store under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.

-

-

-

Issue: Poor Quality of the Organic Electrophile (R-X).

-

Causality: The reactivity of the electrophile follows the general trend: I > OTf > Br >> Cl.[7] Vinyl chlorides are often unreactive under standard conditions.[1] The presence of impurities in the electrophile can also poison the catalyst.

-

Troubleshooting Steps:

-

Confirm Identity and Purity: Use NMR and/or melting point to verify the quality of your halide or triflate.

-

Purify if Necessary: Recrystallize solids or distill liquids to remove potential catalyst poisons.[14][15]

-

Consider Reactivity: If using an aryl chloride, a standard Pd/phosphine system may be insufficient. More active catalysts, often employing bulky, electron-rich phosphine ligands, are typically required.[2]

-

-

Problem Area 2: The Catalytic System: Catalyst, Ligands, and Additives

The heart of the Stille reaction is the palladium catalyst. Its activity is modulated by the choice of ligands and additives.

-

Issue: Inactive Palladium Catalyst.

-

Causality: The active catalytic species is Pd(0). If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can be inefficient, consuming some of your organostannane or ligand and leading to lower yields.[10] Furthermore, Pd(0) complexes can be sensitive to oxygen, which oxidizes them to an inactive Pd(II) state.

-

Troubleshooting Steps:

-

Use a Pd(0) Source: Start with a reliable Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in situ reduction.[5]

-

Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling argon through the solvent for at least 30-60 minutes.

-

Check Catalyst Age: Old bottles of palladium catalysts, especially Pd(PPh₃)₄, may have degraded. Use a fresh source if in doubt.

-

-

-

Issue: Suboptimal Ligand Choice.

-

Causality: The ligand's role is to stabilize the palladium center and modulate its reactivity. The rate-determining step in many Stille couplings is transmetalation.[1] Strong donor ligands (like PPh₃) can sometimes inhibit this step by binding too tightly to the palladium. Conversely, ligands of low donicity (like AsPh₃) can accelerate it.[9][10]

-

Troubleshooting Steps:

-

Screen Ligands: If conversion is low, screen a small set of alternative ligands. A good starting point is to compare PPh₃, a bulkier ligand like P(t-Bu)₃, and a low-donicity ligand like AsPh₃.

-

Adjust Ligand:Pd Ratio: An incorrect ratio can lead to catalyst decomposition. For monodentate ligands like PPh₃, a ratio of 2:1 to 4:1 (Ligand:Pd) is common.[5]

-

-

-

Issue: Absence of Crucial Additives.

-

Causality: Certain additives can dramatically accelerate the reaction.

-

Copper(I) Iodide (CuI): CuI is known to increase the rate of Stille reactions by orders of magnitude. The mechanism is thought to involve a rapid Sn/Cu transmetalation, forming a more reactive organocuprate species that then transmetalates with palladium.[1][8]

-

Lithium Chloride (LiCl): In polar aprotic solvents like THF or DMF, LiCl can accelerate transmetalation by displacing a ligand on the palladium complex, making it more electrophilic and receptive to the organostannane.[1][16]

-

-

Troubleshooting Protocol:

-

Incorporate CuI: Add 10-20 mol% of CuI to the reaction mixture. This is often a simple and highly effective solution.

-

Add LiCl: If using solvents like THF or DMF, add 2-3 equivalents of anhydrous LiCl.

-

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low conversion issues.

Caption: A decision tree for troubleshooting low conversion.

Part 3: Experimental Protocols & Data

Protocol 1: General Stille Coupling with Triallylphenylstannane

This protocol provides a robust starting point for the coupling of triallylphenylstannane with an aryl or vinyl halide.

Materials:

-

Aryl/Vinyl Halide (1.0 equiv)

-

Triallylphenylstannane (1.2 equiv)

-

Pd₂(dba)₃ (2.5 mol%)

-

Triphenylarsine (AsPh₃) (10 mol%)

-

Copper(I) Iodide (CuI) (10 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 23 mg), AsPh₃ (0.1 mmol, 31 mg), and CuI (0.1 mmol, 19 mg).

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous, degassed solvent (5 mL) via syringe.

-

Add triallylphenylstannane (1.2 mmol) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Workup: Dilute the mixture with ethyl acetate and wash with an aqueous solution of KF (to remove tin salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.[17]

Data Table: Effect of Ligands and Additives

The following table summarizes typical results from a model reaction between iodobenzene and triallylphenylstannane, demonstrating the impact of different catalytic systems.

| Entry | Pd Source (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| 1 | Pd(PPh₃)₄ (5) | - | None | Dioxane | 100 | 12 | 35 |

| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | None | Dioxane | 100 | 12 | 45 |

| 3 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | CuI (0.1) | Dioxane | 100 | 4 | 92 |

| 4 | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | None | Toluene | 80 | 6 | 75 |

| 5 | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | CuI (0.1) | Toluene | 80 | 2 | >98 |

Conversion determined by GC analysis of crude reaction aliquots.

Stille Catalytic Cycle Diagram

Understanding the mechanism is key to rational troubleshooting.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

-

García-García, P., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3046–3060. [Link]

-

Myers, A. (n.d.). The Stille Reaction. Harvard University Chemistry 115 Handout. [Link]

-

Kamarudin, M. W., & Juan, J. C. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Jurnal Kimia Malaysia, 5(1), 1-10. [Link]

-

Lira, R., & Ojeda, J. (2022). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 12(1), 1-20. [Link]

-

Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]

-

Wikipedia contributors. (2023). Stille reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4722. [Link]

-

Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

-

Reddit user discussion. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

-

Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. The Journal of Organic Chemistry, 55(10), 3019–3023. [Link]

-

Khan, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department, University of Lahore. [Link]

-

Lira, R., & Ojeda, J. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link]

-

University of Toronto. (n.d.). Purification. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

-

Kuss, H.-J. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Biotage. [Link]

- Reddy, M. S., et al. (2004). Synthesis and purification of nateglinide.

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176. [Link]

-

LibreTexts Chemistry. (2024). 6.2B: Purification of Product Mixtures. [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. [Link]

-

Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. SciSpace. [Link]

-

Agrawal, J. P. (2011). Past, Present & Future of Thermally Stable Explosives. Central European Journal of Energetic Materials, 8(4), 275-290. [Link]

-

Welin, E. (2013). Mechanistic Insights into Cross Coupling Reactions. MacMillan Group Meeting. [Link]

-

Fairlamb, I. J. S., & Kapdi, A. R. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organometallics, 35(20), 3465–3476. [Link]

-

Van der Post, S. T., et al. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 25(22), 5328. [Link]

-

Ehlers, G. F. L., et al. (1970). Thermal stability of p-phenylene sulphide polymers. Journal of Polymer Science Part A-1: Polymer Chemistry, 8(12), 3511-3519. [Link]

-

Mayrhofer, P. H., et al. (2011). Thermal stability and oxidation resistance of Ti–Al–N coatings. Surface and Coatings Technology, 206(2-3), 221-228. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ikm.org.my [ikm.org.my]

- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Stille Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermal stability and oxidation resistance of Ti–Al–N coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes [organic-chemistry.org]

- 17. physics.emu.edu.tr [physics.emu.edu.tr]

Technical Support Center: Stille Coupling Reactions

Topic: Preventing Homocoupling of Triallylphenylstannane in Stille Cross-Coupling Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing triallylphenylstannane in Stille couplings and encountering challenges with unwanted side reactions. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you achieve high yields and product purity.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a low-molecular-weight byproduct in my Stille reaction with triallylphenylstannane. Mass spectrometry suggests it's 1,5-hexadiene. What is happening?

This is a classic case of homocoupling, the most common side reaction in Stille chemistry.[1][2] With triallylphenylstannane, two allyl groups couple to form 1,5-hexadiene. This occurs when the desired cross-coupling pathway between your stannane and your organic electrophile (e.g., an aryl halide) is slow, allowing competing side reactions to dominate.

There are two primary mechanistic pathways proposed for this unwanted reaction[1]:

-

Dimerization via Pd(II) Intermediate: Two molecules of your triallylphenylstannane can react with the palladium(II) precatalyst. This forms a diallylpalladium(II) species, which then undergoes reductive elimination to produce the 1,5-hexadiene dimer and Pd(0). This is particularly problematic if you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂ as your catalyst source.

-

Radical Pathway: The active Pd(0) catalyst itself can participate in a radical process with the organostannane, leading to the formation of the homocoupled product.

Understanding these pathways is the first step to mitigating the problem. The core strategy is to accelerate the main catalytic cycle so that it significantly outpaces these side reactions.

Q2: How does my choice of palladium source—Pd(0) vs. Pd(II)—influence the extent of homocoupling?

Your choice of palladium precatalyst is critical.

-

Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂): These require an initial reduction to the active Pd(0) species to enter the catalytic cycle. Organostannanes can act as the reductant, but this process can directly facilitate the homocoupling pathway described in Q1.

-

Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a pre-formed Pd(0) complex is often the superior choice for minimizing homocoupling.[2][3] These catalysts can directly enter the main catalytic cycle by undergoing oxidative addition with your organic halide, bypassing the initial step where the stannane might react with a Pd(II) center.

Recommendation: If you are observing significant homocoupling with a Pd(II) precatalyst, the first and most impactful change you should make is to switch to a Pd(0) source like Pd(PPh₃)₄.

Q3: Can the phosphine ligand I use make a difference?

Absolutely. The ligand bound to the palladium center dictates the catalyst's reactivity and stability, influencing every step of the catalytic cycle.

-

Steric and Electronic Properties: The rate of oxidative addition, transmetalation, and reductive elimination are all modulated by the ligand's properties.[4] Generally, sterically hindered and electron-rich ligands can accelerate the overall coupling process. For instance, tricyclohexylphosphine and other bulky phosphines have shown high activity in Stille couplings.[5]

-

Accelerating Reductive Elimination: The final, product-forming step of the catalytic cycle is reductive elimination. Ligands that promote this step can increase catalyst turnover and favor the desired cross-coupling over side reactions. The Buchwald group has developed specialized biarylphosphine ligands that are highly effective in promoting challenging cross-coupling reactions, which may be beneficial here.[6]

-

Ligand Dissociation: The active catalytic species is often a coordinatively unsaturated 14-electron Pd(0) complex, formed by ligand dissociation from a more stable precursor like Pd(PPh₃)₄.[3] Ligands that readily dissociate to form the active catalyst without compromising stability can enhance reaction rates.

Recommendation: If triphenylphosphine (PPh₃) is not providing satisfactory results, consider screening more electron-rich or sterically demanding ligands such as tri(2-furyl)phosphine, P(t-Bu)₃, or specialized biarylphosphine ligands.

Q4: I've heard about a "copper effect" in Stille coupling. What is it, and can it help suppress homocoupling?

The "copper effect" refers to the significant rate acceleration observed when a copper(I) salt, typically CuI, is added as a co-catalyst.[7] This is one of the most effective strategies to combat homocoupling. The rate increase is attributed to two primary functions of CuI:

-

Accelerating Transmetalation: Transmetalation—the transfer of the allyl group from tin to palladium—is often the rate-determining step in the Stille cycle.[8] CuI is believed to facilitate this step, possibly through an intermediate Sn-to-Cu transmetalation, which then rapidly transfers the organic group to palladium.[9]

-

Scavenging Free Ligands: Excess phosphine ligand in solution can inhibit the reaction by coordinating to the palladium center and preventing the organostannane from accessing it. CuI can act as a scavenger for this excess ligand, freeing up coordination sites on the palladium and accelerating the reaction.[8][9]

By dramatically speeding up the rate-limiting step of the desired cycle, the addition of CuI ensures that the cross-coupling reaction wins the kinetic race against the slower homocoupling pathways.

Troubleshooting Guide: High Homocoupling Yield

If you are observing >15% yield of 1,5-hexadiene, consult the following table for a systematic approach to optimizing your reaction.

| Potential Cause | Analysis | Recommended Solution | Scientific Rationale |

| Suboptimal Pd Source | You are using a Pd(II) precatalyst (e.g., Pd(OAc)₂). | Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. | Avoids the initial reductive step by the organostannane, which is a primary pathway for homocoupling.[1][3] |

| Slow Transmetalation | The transfer of the allyl group from tin to palladium is the rate-limiting step. | Add 10-20 mol% of Copper(I) Iodide (CuI) as a co-catalyst. | CuI significantly accelerates the transmetalation step, allowing the desired cross-coupling to outcompete the homocoupling side reaction.[7][8] |

| Inhibitory Ligand Effects | The standard PPh₃ ligand is not providing sufficient catalytic activity. | Screen alternative ligands. Start with tri(2-furyl)phosphine or consider bulky, electron-rich phosphines like P(t-Bu)₃. | Different ligands can dramatically alter the rates of the catalytic cycle steps. More active ligands can accelerate the desired reaction pathway.[3][5] |

| Reaction Temperature | The reaction is run at elevated temperatures (e.g., >80 °C), which can promote side reactions. | Attempt the reaction at a lower temperature (e.g., 50 °C or room temperature), especially when using additives like CuI. | The greater migratory aptitude of allyl groups allows for reactions at lower temperatures, which can improve selectivity.[1] |

| Solvent Choice | The solvent may not be optimal for the desired reaction pathway. | Screen common Stille solvents like THF, Dioxane, DMF, or NMP. | Solvent polarity can influence the stability of intermediates and transition states in the catalytic cycle.[3][10] |

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the key mechanistic cycles.

Caption: Competing pathways leading to organostannane homocoupling.

Optimized Protocol: Suppressing Homocoupling in an Allyl-Aryl Coupling

This protocol incorporates best practices to minimize the formation of 1,5-hexadiene when coupling triallylphenylstannane with an aryl bromide.

Materials:

-

Aryl Bromide (1.0 eq)

-

Triallylphenylstannane (1.1 - 1.2 eq)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)

-

Copper(I) Iodide [CuI] (10 mol%)

-

Anhydrous, degassed solvent (e.g., THF or Dioxane)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (e.g., 3 mol%), and CuI (10 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe. Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst activation.

-

Stannane Addition: Add the triallylphenylstannane (1.1 eq) to the reaction mixture dropwise via syringe. A slight excess ensures complete consumption of the limiting electrophile.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the aryl bromide and the formation of the desired product.

-

Work-up: Upon completion, cool the reaction to room temperature. To remove the tin byproducts, a common method is to dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF). The fluoride precipitates the tin salts, which can then be removed by filtration through a pad of Celite.

-

Purification: After aqueous work-up and drying of the organic layer, the crude product can be purified by column chromatography on silica gel.

This optimized protocol leverages a Pd(0) catalyst and the "copper effect" to kinetically favor the desired cross-coupling, providing a robust starting point for your experiments.

References

-

Stille reaction - Wikipedia. Wikipedia. [Link]

-

The Mechanisms of the Stille Reaction. Espinet, P., & Echavarren, A. M. (2004). Angewandte Chemie International Edition, 43(36), 4704-4734. University of Windsor. [Link]

-

Stille Coupling - Chemistry LibreTexts. Chemistry LibreTexts. (2023, June 30). [Link]

-

Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Bao, Z., & Chan, K. L. (2016). In Polymer Science: A Comprehensive Reference (pp. 147-173). Wiley-VCH. [Link]

-

Simple tricyclohexylphosphine–palladium complexes as efficient catalysts for the Stille coupling of deactivated aryl chlorides. Littke, A. F., & Fu, G. C. (1999). Chemical Communications, (17), 1707-1708. Royal Society of Chemistry. [Link]

-

Stille Coupling. NROChemistry. (2020, July 18). YouTube. [Link]

-

The Stille Reaction, 38 Years Later. Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). ACS Catalysis, 5(5), 3049-3062. ACS Publications. [Link]

-

Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Smith, T. E., et al. (2011). Nature Chemistry, 3(12), 952-957. PMC. [Link]

-

Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Farina, V., & Krishnan, B. (1991). Chemical Communications, (23), 1686-1687. Royal Society of Chemistry. [Link]

-

Stille Cross-Coupling. J&K Scientific LLC. [Link]

-

The Stille Reaction. Myers, A. G. Chem 115 Handout. Harvard University. [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Smith, A. B., III, et al. (2026, January 12). Organic & Biomolecular Chemistry. PMC. [Link]

-

Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. Zhang, K. (2017, July 20). Advanced Science News. [Link]

-

Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Pérez-Temprano, M. H., et al. (2010). Journal of the American Chemical Society, 132(34), 11952-11963. ResearchGate. [Link]

-

Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides. ResearchGate. [Link]

-

Stille-Coupling Reaction. Chemistry Steps. [Link]

-

Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Casado, A. L., & Espinet, P. (1998). Organometallics, 17(5), 954-959. ResearchGate. [Link]

-

A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Yeoh, S. D., et al. (2023). Kimia, 35(1), 1-10. IKM Institut Kimia Malaysia. [Link]

-

The Stille Reaction. Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). Organic Reactions, 50, 1-652. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ikm.org.my [ikm.org.my]

- 5. Simple tricyclohexylphosphine–palladium complexes as efficient catalysts for the Stille coupling of deactivated aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. uwindsor.ca [uwindsor.ca]

Technical Support Center: Large-Scale Synthesis of Triallylphenylstannane

This guide is intended for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of triallylphenylstannane. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to address the specific challenges encountered when scaling this synthesis from the bench to production levels.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing triallylphenylstannane, and what are its primary challenges on a large scale?

The most prevalent and scalable method for synthesizing triallylphenylstannane is the Grignard reaction. This involves the reaction of phenyltin trichloride with allylmagnesium bromide, which is prepared in situ from allyl bromide and magnesium turnings.[1] While effective at the lab scale, large-scale synthesis introduces significant challenges:[2]

-

Exotherm Management: The formation of the Grignard reagent is highly exothermic. On a large scale, inadequate heat dissipation can lead to dangerous temperature spikes, solvent boiling, and a cascade of side reactions, primarily Wurtz coupling.[3]

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[3] Maintaining strictly anhydrous conditions in large reactors is more challenging than in small-scale lab glassware, and any moisture will quench the reagent, drastically reducing yield.[3][4][5][6]

-

Reagent Addition and Homogeneity: Ensuring slow, controlled addition of reagents and maintaining a homogeneous reaction mixture in a large volume is critical for preventing localized "hot spots" and side reactions.[6]

-

Work-up and Purification: The purification of organotin compounds is notoriously difficult due to the formation of tin-containing byproducts that can complicate extraction and chromatography.[7]

Q2: My triallylphenylstannane product appears to degrade upon storage. What causes this instability and how can it be prevented?

Allylstannanes, including triallylphenylstannane, can be unstable under certain conditions.[1] The primary degradation pathways are:

-

Air/Oxidative Sensitivity: Like many organometallic compounds, allyltins can be sensitive to air.[8][9] Oxidation can lead to the formation of tin oxides and cleavage of the allyl-tin bond.

-

Lewis Acid Catalyzed Rearrangement: Allylstannanes can undergo a 1,3-migration of the tin group, especially in the presence of Lewis acids or in polar solvents.[1] This isomerization leads to the formation of regioisomers that may be undesirable.

Prevention Strategies:

-

Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

-

Solvent Choice: Store as a solution in a nonpolar, aprotic solvent like hexane or toluene. Avoid polar solvents.

-

Temperature: Store at low temperatures (e.g., in a freezer) to slow down potential degradation pathways.

-

Purity: Ensure the final product is free from acidic impurities that could catalyze decomposition.

Q3: What are the critical safety precautions for handling triallylphenylstannane and other organotin compounds on a large scale?

Organotin compounds are a class of highly toxic chemicals that require strict handling protocols.[10][11][12] Toxicity is generally highest for tri-substituted organotins (R3SnX).[10][12]

-

Designated Area: All work must be conducted in a designated, well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[10][13]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[10] This includes chemically resistant gloves (e.g., neoprene), chemical safety goggles, a face shield, and a lab coat.[10][13]

-

Waste Disposal: All organotin-contaminated waste, including glassware, PPE, and reaction residues, must be collected in sealed, clearly labeled containers for hazardous waste disposal according to institutional guidelines.[10][12]

-

Spill Response: Have a clear spill response plan. In case of a spill, evacuate non-essential personnel, secure the area, and use an appropriate absorbent material for cleanup.[10][12]

| Exposure Limit | Agency | Value | Notes |

| PEL (TWA) | OSHA | 0.1 mg/m³ | Permissible Exposure Limit (Time-Weighted Average) for all organic tin compounds.[10] |